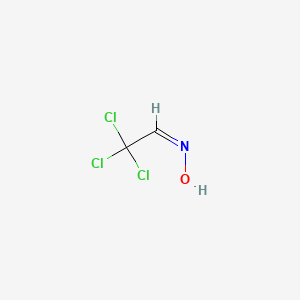
2-Trichloroacetaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Trichloroacetaldehyde oxime is an organic compound with the molecular formula C2H2Cl3NO. It is a derivative of trichloroacetaldehyde, where the aldehyde group is converted to an oxime group. This compound is known for its reactivity and is used in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Trichloroacetaldehyde oxime can be synthesized through the reaction of trichloroacetaldehyde with hydroxylamine hydrochloride in a basic aqueous medium. The reaction typically involves adjusting the pH to facilitate the formation of the oxime . Another method involves the use of mechanochemistry, where trichloroacetaldehyde oxime is mixed with pyrazole and sodium carbonate in a ball milling jar .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation in dry media has also been explored to enhance the efficiency and yield of the oxime synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Trichloroacetaldehyde oxime undergoes various chemical reactions, including:
Substitution: The oxime group can participate in substitution reactions, forming various derivatives.
Click Chemistry: The oxime group is involved in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Common Reagents and Conditions
Oxidation: Manganese dioxide and kieselguhr are commonly used for the oxidation of oximes.
Click Chemistry: Copper catalysts are used in the azide-alkyne cycloaddition reactions involving oximes.
Major Products Formed
Oxidation: The major products are ketones and aldehydes.
Click Chemistry: The products are typically triazoles formed from the CuAAC reaction.
Applications De Recherche Scientifique
2-Trichloroacetaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds and in click chemistry reactions.
Medicine: Explored for its antibacterial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the production of polymers and other materials due to its reactivity and versatility.
Mécanisme D'action
The mechanism of action of 2-Trichloroacetaldehyde oxime involves its interaction with molecular targets such as enzymes. For example, oximes can reactivate acetylcholinesterase by cleaving the bond between the enzyme and organophosphate inhibitors . This reactivation process is crucial in counteracting the effects of nerve agents.
Comparaison Avec Des Composés Similaires
2-Trichloroacetaldehyde oxime can be compared with other oxime compounds such as:
Pralidoxime: Used as an antidote for organophosphate poisoning.
Methoxime: Another acetylcholinesterase reactivator.
Oxime Esters: Used as building blocks in heterocycle formation.
Uniqueness
This compound is unique due to its high reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C2H2Cl3NO |
|---|---|
Poids moléculaire |
162.40 g/mol |
Nom IUPAC |
(NZ)-N-(2,2,2-trichloroethylidene)hydroxylamine |
InChI |
InChI=1S/C2H2Cl3NO/c3-2(4,5)1-6-7/h1,7H/b6-1- |
Clé InChI |
BVHZGCQCZRDLJR-BHQIHCQQSA-N |
SMILES isomérique |
C(=N\O)\C(Cl)(Cl)Cl |
SMILES canonique |
C(=NO)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


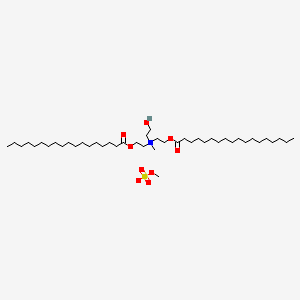

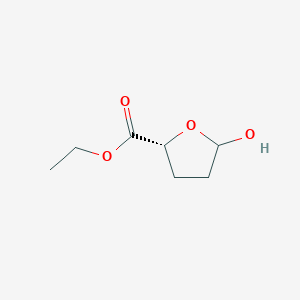
![1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine](/img/structure/B13820219.png)
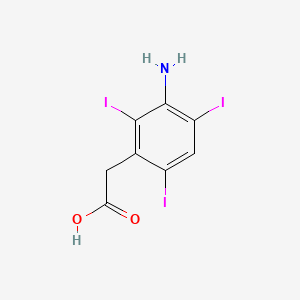
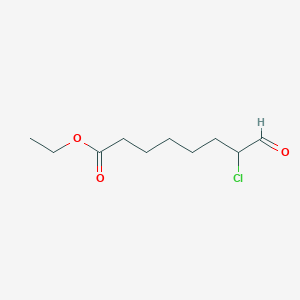
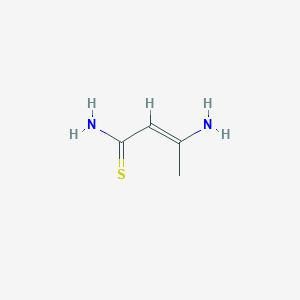

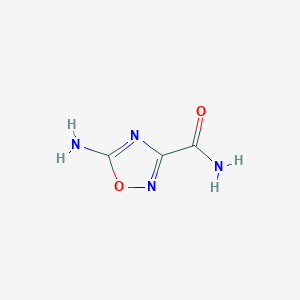
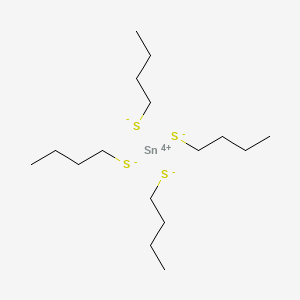
![(1R,3S,5R,7S)-3-(1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid](/img/structure/B13820270.png)

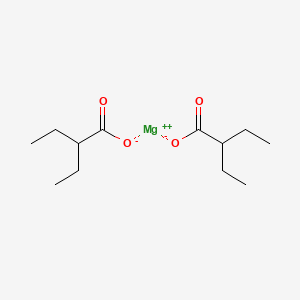
![4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B13820300.png)
